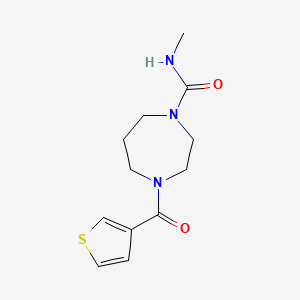![molecular formula C10H16N4O B7530806 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7530806.png)
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea, also known as CPME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPME is a urea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea also inhibits the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, which is involved in the inflammatory response. Furthermore, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and has anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can also reduce pain by inhibiting the activity of COX-2 and iNOS, which are involved in the production of prostaglandins and nitric oxide, respectively. Furthermore, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can inhibit the formation of beta-amyloid plaques in animal models of Alzheimer's disease, which are involved in the pathogenesis of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has several advantages for lab experiments, including its high purity and yield, as well as its well-characterized mechanism of action. 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can be easily synthesized using established methods and can be used in a variety of assays to study its pharmacological effects. However, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea.
Direcciones Futuras
There are several future directions for the study of 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to study its pharmacokinetics and toxicity in animal models and humans. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacological properties could lead to the development of new drugs based on 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea.
Métodos De Síntesis
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can be synthesized through various methods, including the reaction of 1-cyclopropylmethyl-3-aminomethylpyrazole with methyl isocyanate, followed by purification through recrystallization. Another method involves the reaction of 1-cyclopropylmethyl-3-aminomethylpyrazole with phosgene, followed by reaction with methylamine. The resulting product is then purified through column chromatography. These methods have been reported to yield 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea with high purity and yield.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has been studied for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Research has shown that 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation. 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has also been shown to have potential antitumor activity, as it can induce apoptosis in cancer cells. In addition, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it can inhibit the formation of beta-amyloid plaques.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14-7-9(6-13-14)5-12-10(15)11-4-8-2-3-8/h6-8H,2-5H2,1H3,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZXBYCHIBYRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7530725.png)
![1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea](/img/structure/B7530726.png)
![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B7530728.png)
![N-[(1-methylpyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7530736.png)

![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B7530753.png)

![1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7530774.png)


![2-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B7530789.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)
